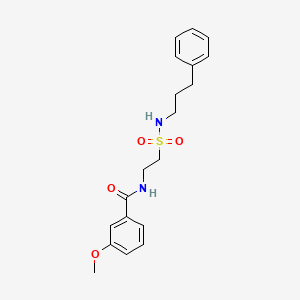

3-甲氧基-N-(2-(N-(3-苯基丙基)磺酰胺基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamide derivatives are known for their diverse biological activities, which include acting as enzyme inhibitors, receptor antagonists, and possessing anti-inflammatory properties. The compound is structurally related to other benzamide derivatives that have been studied for various biological activities, such as sulpiride, a dopamine antagonist , and glyburide analogues, which are studied for their pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, starting from simple precursors to the final complex molecule. For instance, the synthesis of sulpiride involves a five-step synthesis from barium carbonate 14C . Similarly, the synthesis of other related compounds, such as the one described in paper , involves the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired benzamide derivatives with high purity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its molecular geometry was confirmed by both experimental and theoretical methods . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated to understand the reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions based on their functional groups. The presence of methoxy, sulfamoyl, and benzamide groups can lead to different reaction pathways. For example, the reduction of a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, occurs in multiple steps, which are influenced by the pH of the solution . The understanding of these reactions is crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are essential for their potential therapeutic use. For instance, the quantitative analysis of a glyburide analogue required the development of a new bioanalytical method to measure its concentration in biological matrices, indicating the importance of understanding these properties for pharmacokinetic studies . The antioxidant properties of benzamide derivatives can also be determined using assays such as the DPPH free radical scavenging test .

科学研究应用

抗菌应用

已合成苯甲酰胺衍生物(包括与 3-甲氧基-N-(2-(N-(3-苯基丙基)磺酰胺基)乙基)苯甲酰胺相似的衍生物),并评估了它们的抗菌功效。其中一些化合物显示出显着的抗菌和抗真菌活性。它们的特征在于光谱和元素分析,特定的化合物经过单晶 X 射线研究 (Priya 等人,2006)。

分析化学和传感器应用

在分析化学中,苯甲酰胺衍生物已用于开发基于 PVC 的离子选择性电极。这些电极设计用于锌离子检测,显示出良好的选择性和快速的响应时间,突出了苯甲酰胺衍生物在传感器技术中的潜力 (Saleh 和 Gaber,2001)。

生化探测

苯甲酰胺衍生物(如格列本脲)已被用于增强镧系离子(如铒 (Er))的荧光强度,使其可用作生化研究中的荧光探针。该应用对于研究离子与生物学重要分子之间的相互作用非常重要 (Faridbod 等人,2009)。

酶抑制研究

结构上与 3-甲氧基-N-(2-(N-(3-苯基丙基)磺酰胺基)乙基)苯甲酰胺相似的化合物已被探索其作为酶抑制剂的潜力。研究表明,此类化合物可以抑制乙酰胆碱酯酶和碳酸酐酶,使其与药理学研究相关 (Tuğrak 等人,2020)。

缓蚀

在材料科学领域,苯甲酰胺衍生物因其缓蚀性能而受到研究,特别是在酸性环境中的低碳钢上。这些研究结合了实验和计算方法来了解此类化合物在防止腐蚀方面的有效性 (Mishra 等人,2018)。

神经科学研究

在神经科学中,苯甲酰胺衍生物因其抗精神病活性而受到研究。该领域的研究重点是合成和评估这些化合物作为治疗精神病的潜在药物 (Iwanami 等人,1981)。

合成和结构分析

化学研究涉及苯甲酰胺衍生物的合成及其通过 X 射线衍射和 DFT 计算等技术进行表征。这些研究对于了解这些化合物的分子结构和性质至关重要 (Demir 等人,2015)。

属性

IUPAC Name |

3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-25-18-11-5-10-17(15-18)19(22)20-13-14-26(23,24)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,15,21H,6,9,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCAQPXJLADDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)